Cas no 1378765-88-8 (4-Cyclopropylthiazole-2-carbonitrile)

4-シクロプロピルチアゾール-2-カルボニトリルは、チアゾール骨格にシクロプロピル基とニトリル基を有する有機化合物です。分子式C7H6N2Sで表され、分子量は150.20 g/molです。この化合物は医薬品中間体や農薬合成において有用なビルディングブロックとして機能し、高い反応性を有するニトリル基を利用した多様な誘導体合成が可能です。シクロプロピル基の立体効果により特異的な分子設計が行える点が特徴で、創薬化学分野での応用が期待されます。純度基準(HPLC 98%以上)を満たす試薬グレード品として供給可能です。

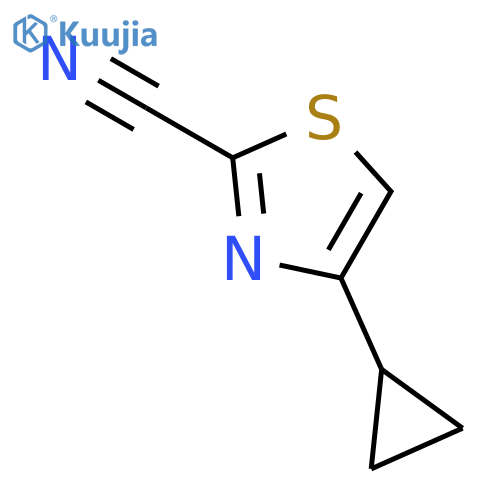

1378765-88-8 structure

商品名:4-Cyclopropylthiazole-2-carbonitrile

4-Cyclopropylthiazole-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Cyclopropylthiazole-2-carbonitrile

- 4-cyclopropyl-1,3-thiazole-2-carbonitrile

- SCHEMBL15507939

- DTXSID30857665

- DB-106788

- 4-cyclopropyl-thiazole-2-carbonitrile

- G81729

- JIZTVERHEHJVJN-UHFFFAOYSA-N

- 1378765-88-8

-

- インチ: InChI=1S/C7H6N2S/c8-3-7-9-6(4-10-7)5-1-2-5/h4-5H,1-2H2

- InChIKey: JIZTVERHEHJVJN-UHFFFAOYSA-N

- ほほえんだ: C1CC1C2=CSC(=N2)C#N

計算された属性

- せいみつぶんしりょう: 150.02516937g/mol

- どういたいしつりょう: 150.02516937g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 64.9Ų

4-Cyclopropylthiazole-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM189850-1g |

4-cyclopropylthiazole-2-carbonitrile |

1378765-88-8 | 95% | 1g |

$709 | 2023-02-18 | |

| Chemenu | CM189850-1g |

4-cyclopropylthiazole-2-carbonitrile |

1378765-88-8 | 95% | 1g |

$608 | 2021-08-05 |

4-Cyclopropylthiazole-2-carbonitrile 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

1378765-88-8 (4-Cyclopropylthiazole-2-carbonitrile) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬